Broussonin A

概述

描述

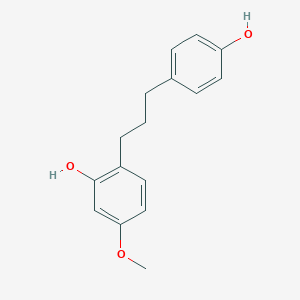

Broussonin A (C₁₆H₁₈O₃; molecular weight 258.316) is a diphenylpropane derivative isolated from Broussonetia kazinoki and Anemarrhena asphodeloides . It exhibits potent anti-angiogenic and anti-cancer activities by targeting vascular endothelial growth factor receptor-2 (VEGFR-2) signaling pathways and integrin β1 expression . Structurally, it features a 1,3-diphenylpropane skeleton with hydroxyl and methoxy substitutions, critical for its bioactivity . This compound suppresses endothelial cell proliferation, migration, and tube formation by inhibiting VEGF-A-stimulated phosphorylation of ERK, Akt, p70S6K, and p38MAPK, while stabilizing vascular endothelial (VE)-cadherin at cell junctions .

准备方法

合成路线和反应条件: 布鲁索宁A 的合成涉及几个关键步骤。一种方法包括使用 Grubbs II 催化剂介导的两个芳香亚基的交叉复分解,随后在两个酚部分的存在下进行化学选择性氧化脱芳构化。 该方法优化了邻烷氧基苯乙烯的交叉复分解反应,这些反应在传统条件下通常对钌催化的复分解反应无效 .

工业生产方法: 目前,布鲁索宁A 主要通过从桑属植物中提取获得。 提取过程包括使用乙醇或甲醇等有机溶剂提取该化合物,然后浓缩和结晶以纯化布鲁索宁A .

化学反应分析

Chemical Reactions and Biological Activities

Broussonin A and B, diphenylpropane derivatives, have regulatory effects on vascular endothelial growth factor-A (VEGF-A)-stimulated endothelial cell responses in vitro and microvessel sprouting ex vivo .

- Treatment with this compound or B suppressed VEGF-A-stimulated endothelial cell proliferation by regulating the expression of cell cycle–related proteins and the phosphorylation status of retinoblastoma protein .

- Treatment with this compound or B abrogated VEGF-A-stimulated angiogenic responses, including endothelial cell migration, invasion, tube formation, and microvessel formation from rat aortic rings .

- The anti-angiogenic activities of this compound and B were mediated through inactivation of VEGF-A-stimulated downstream signaling pathways, localization of vascular endothelial-cadherin at cell–cell contacts, and down-regulation of integrin β1 and integrin-liked kinase .

- This compound markedly suppressed VEGF-A-induced expression of cyclin-dependent kinases (Cdks) and cyclins to levels observed in untreated controls, resulting in pRb hypophosphorylation . In addition, broussonin B similarly inhibited pRb phosphorylation by down-regulation of Cdk4, but not Cdk2, and cyclins .

- This compound or B blocked VEGF-A-stimulated loss of VE-cadherin to levels observed in untreated controls. Treatment with this compound or B markedly inhibited VEGF-A-stimulated tyrosine phosphorylation of VE-cadherin, leading to the stabilization of adherens junctions and the maintenance of endothelial barrier function .

- In addition, treatment with this compound or B inhibited proliferation and invasion of non–small cell lung cancer and ovarian cancer cells .

Bromination Reactions

While not specific to this compound, bromination reactions are relevant in the context of chemical reactions . Bromination reactions have become more convenient with the use of N-bromoamide reagents, which are easier to handle compared to molecular bromine . Brominating reagents are between chlorine and iodine in reactivity, which can be advantageous . Enantioselective bromofunctionalization of alkenes using such reagents has seen recent advances .

科学研究应用

布鲁索宁A 在科学研究中具有广泛的应用:

化学: 用作黄酮合成和反应性研究的模型化合物。

生物学: 研究其在调节细胞过程和信号通路中的作用。

医学: 探索其潜在的治疗作用,包括抗炎、抗氧化和抗肿瘤活性。

作用机制

布鲁索宁A 通过多种分子靶点和途径发挥作用。已知它抑制丁酰胆碱酯酶 (BChE) 的活性,IC50 值为 4.16 µM。此外,布鲁索宁A 调节细胞周期相关蛋白的表达和视网膜母细胞瘤蛋白的磷酸化状态,从而抑制血管内皮生长因子 A (VEGF-A) 刺激的内皮细胞增殖。 该化合物还通过抑制内皮细胞迁移、侵袭、管形成和微血管形成来抑制血管生成 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Broussonin B

Source: Broussonetia kazinoki . Structure: Shares the 1,3-diphenylpropane core with Broussonin A but differs in hydroxyl/methoxy group positioning (Figure 1A in ). Bioactivity:

- Inhibits VEGF-A-induced endothelial cell proliferation and angiogenesis, similar to this compound .

- Both compounds downregulate integrin β1 and induce G1 cell cycle arrest in cancer cells, but Broussonin B shows cell-type-dependent potency (e.g., stronger inhibition in A549 lung cancer cells than H1299) .

Broussonin C

Source : Broussonetia papyrifera .

Structure : Contains a prenylated 1,3-diphenylpropane skeleton .

Bioactivity :

- Tyrosinase inhibitor (IC₅₀: ~2.12 µM) but weaker than its non-prenylated analogs, suggesting the prenyl group reduces activity .

- Lacks anti-angiogenic effects reported in this compound/B, highlighting structural specificity for target pathways .

Broussonin E

Source: Broussonetia kazinoki . Structure: Phenolic compound distinct from the diphenylpropane class. Bioactivity:

- Inhibits LPS-induced inflammation in macrophages by suppressing ERK/p38 MAPK and enhancing JAK2-STAT3 pathways .

- Reverses ginkgetin-mediated anti-inflammatory effects in liver models, unlike this compound’s direct anti-angiogenic action .

- Demonstrates moderate anti-cancer activity in hepatocellular carcinoma via NF-κB inhibition .

Kazinol Compounds (e.g., Kazinol F)

Source : Broussonetia papyrifera .

Structure : 1,3-Diphenylpropanes with variable prenyl and hydroxyl groups .

Bioactivity :

- Kazinol F shows stronger tyrosinase inhibition (IC₅₀: 0.71 µM) than Broussonin C, attributed to optimal hydroxylation patterns .

- Limited data on angiogenesis modulation compared to this compound/B .

Nyasol (Cis-Hinokiresinol)

Source: Anemarrhena asphodeloides . Structure: Norneolignan lacking the diphenylpropane backbone. Bioactivity:

- Suppresses NF-κB-driven iNOS expression, overlapping with this compound’s anti-inflammatory effects .

- No reported anti-angiogenic or integrin β1 modulation, indicating divergent applications .

Comparative Analysis Table

Key Research Findings

Structural-Activity Relationships: The 1,3-diphenylpropane skeleton in this compound/B is critical for anti-angiogenic activity, while prenylation in Broussonin C reduces tyrosinase inhibition efficacy .

Therapeutic Potential: this compound/B are promising for cancer therapy due to dual anti-angiogenic and anti-proliferative effects . Broussonin E’s JAK2-STAT3 modulation offers a unique approach for inflammatory diseases .

生物活性

Broussonin A, a diphenylpropane derivative isolated from the plant Broussonetia kazinoki, has garnered attention for its significant biological activities, particularly in the context of cancer and angiogenesis. This article synthesizes current research findings on the pharmacological effects of this compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of angiogenesis, a critical process in tumor growth and metastasis. The compound has been shown to interfere with vascular endothelial growth factor (VEGF)-A signaling pathways, which are essential for endothelial cell function and new blood vessel formation. Key findings include:

- Inhibition of Endothelial Cell Proliferation : this compound significantly suppresses VEGF-A-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) by inducing G1 phase cell cycle arrest. This is achieved through the down-regulation of cyclin-dependent kinases (Cdks) and cyclins, leading to hypophosphorylation of retinoblastoma protein (pRb) .

- Reduction in Angiogenic Responses : The compound effectively inhibits endothelial cell migration, invasion, and tube formation in vitro. In ex vivo models, this compound has demonstrated the ability to prevent microvessel sprouting from rat aortic rings .

- Down-Regulation of Integrins : this compound reduces the expression of integrin β1 and integrin-linked kinase, both pivotal in endothelial cell adhesion and migration .

Efficacy Against Cancer

Research indicates that this compound not only affects angiogenesis but also has direct anti-cancer properties:

- Inhibition of Cancer Cell Proliferation : Studies have reported that this compound inhibits the proliferation and invasion of non-small cell lung cancer (NSCLC) and ovarian cancer cells. This effect is mediated through similar mechanisms as those observed in endothelial cells, including cell cycle regulation and apoptosis induction .

- Case Studies : In vitro studies have demonstrated that treatment with this compound leads to significant reductions in tumor cell viability across various cancer cell lines. For instance, it has shown cytotoxic effects in concentrations ranging from 0 to 25 µM .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

常见问题

Basic Research Questions

Q. What are the primary methodologies for isolating and purifying Broussonin A from natural sources?

this compound is typically isolated from plants in the Broussonetia genus using phytochemical techniques. Key steps include:

- Extraction : Solvent extraction (e.g., ethanol or methanol) followed by partitioning with solvents of varying polarities.

- Chromatography : Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC for purification .

- Characterization : NMR, MS, and UV spectroscopy for structural elucidation. Ensure purity (>95%) via HPLC-UV or LC-MS .

Q. Which standard assays are used to evaluate this compound’s anti-inflammatory activity?

Common assays include:

- In vitro models : LPS-induced RAW264.7 macrophages to measure cytokines (TNF-α, IL-6) via ELISA and protein expression (COX-2, iNOS) via Western blot .

- Pathway inhibition : Use inhibitors (e.g., WP1066 for JAK2-STAT3) to validate mechanistic roles .

- Dosage optimization : Dose-response curves (e.g., 1–50 μM) to determine IC50 values .

Q. How can researchers ensure reproducibility in this compound studies?

- Detailed protocols : Report solvent ratios, chromatography conditions, and instrument settings .

- Positive controls : Include known anti-inflammatory agents (e.g., dexamethasone) in assays .

- Data transparency : Share raw data (e.g., NMR spectra, ELISA readings) in supplementary materials .

Advanced Research Questions

Q. How to design experiments to investigate this compound’s dual modulation of MAPK and JAK2-STAT3 pathways?

- Hypothesis : this compound suppresses pro-inflammatory pathways (MAPK) while enhancing anti-inflammatory pathways (JAK2-STAT3).

- Methods :

- Use siRNA knockdown or CRISPR-Cas9 to silence target genes (e.g., ERK, STAT3) in macrophages .

- Combine phospho-specific antibodies (e.g., p-ERK, p-STAT3) with flow cytometry for dynamic pathway analysis .

- Apply transcriptomics (RNA-seq) to identify downstream genes regulated by this compound .

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Potential causes : Bioavailability differences, metabolite activity, or model-specific immune responses.

- Strategies :

- Pharmacokinetic studies: Measure plasma/tissue concentrations via LC-MS/MS .

- Use transgenic animal models (e.g., NF-κB reporter mice) to track real-time pathway modulation .

- Compare results across species (e.g., murine vs. human primary macrophages) .

Q. What experimental frameworks are suitable for studying this compound’s structure-activity relationship (SAR) with analogs like Broussonin E?

- SAR design :

- Synthesize this compound derivatives with modifications to hydroxyl or prenyl groups.

- Test anti-inflammatory activity in parallel with Broussonin E to identify critical functional groups .

Q. How to assess long-term toxicity and immunomodulatory effects of this compound?

- Chronic exposure models : Administer this compound (oral/intraperitoneal) for 4–12 weeks in rodents.

- Endpoints : Histopathology (liver/kidney), serum cytokines, and immune cell profiling (flow cytometry) .

- Ethical compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for animal studies .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

- Multi-variable analysis : ANOVA with post-hoc tests (Tukey’s HSD) for comparing treatment groups .

- Dose-response modeling : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 .

- Power analysis : Pre-determine sample size (G*Power) to ensure statistical validity .

Q. Methodological Guidance

Q. How to formulate a FINER-compliant research question for this compound studies?

Align questions with FINER criteria :

- Feasible : “Does this compound inhibit NF-κB in primary human macrophages at physiologically relevant doses?”

- Novel : “How does this compound’s dual-pathway activity compare to single-target inhibitors?”

- Ethical : Use in vitro models before progressing to animal trials .

Q. How to address variability in this compound’s bioactivity across studies?

属性

IUPAC Name |

2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNVBURPCQDLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317996 | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73731-87-0 | |

| Record name | Broussonin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73731-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Broussonin A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。